Product packaging for 4-(2-Cyano-acetylamino)-benzoic acid(Cat. No.:CAS No. 31557-87-6)

4-(2-Cyano-acetylamino)-benzoic acid

Cat. No.: B181799
CAS No.: 31557-87-6
M. Wt: 204.18 g/mol
InChI Key: FKEVVYBTPHMLAT-UHFFFAOYSA-N
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Description

4-(2-Cyano-acetylamino)-benzoic acid is a specialized derivative of para -aminobenzoic acid (PABA), an aromatic moiety recognized as a highly versatile building block in medicinal chemistry . The structural versatility of PABA, which allows for substitutions at both its amino and carboxyl functional groups, makes it an excellent starting point for developing a wide range of novel bioactive molecules . This particular analog integrates a cyanoacetamide group, enhancing its potential as a critical intermediate in the synthesis of more complex chemical entities. As a PABA derivative, this compound holds significant research value in the design and late-stage functionalization of potential therapeutic agents . PABA-based scaffolds are frequently explored for their diverse biological activities, which can include antimicrobial, anticancer, anti-Alzheimer's, and antiviral properties . The presence of the cyano group offers a reactive handle for further chemical modifications, enabling researchers to efficiently alter the chemical space and physiochemical properties of lead compounds during optimization campaigns . This compound is well-suited for applications in constructing peptidomimetics, heterocyclic frameworks, and other sophisticated targets aimed at addressing multidrug-resistant pathogens and complex chronic diseases . Its utility lies in its role as a precursor for generating novel chemical libraries for high-throughput screening and in the development of targeted chemotherapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B181799 4-(2-Cyano-acetylamino)-benzoic acid CAS No. 31557-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-cyanoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEVVYBTPHMLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357656
Record name 4-(2-Cyano-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31557-87-6
Record name 4-(2-Cyano-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2 Cyano Acetylamino Benzoic Acid

Established Synthetic Pathways to N-Acyl Cyanoacetamido Benzoic Acid Derivatives

The foundational methods for synthesizing N-acyl cyanoacetamido benzoic acid derivatives have traditionally relied on established organic reactions. These pathways form the basis from which more contemporary methods have evolved.

Conventional Condensation and Acylation Reactions in Compound Synthesis

The synthesis of N-substituted cyanoacetamides is commonly achieved through the N-cyanoacetylation of aromatic amines. nih.gov Conventional methods often involve the condensation of an amine, such as 4-aminobenzoic acid, with a cyanoacetic acid derivative. This acylation reaction typically requires heating the reactants, often in a suitable solvent, to facilitate the formation of the amide bond. One established approach involves the reaction of primary or secondary amines with reagents like ethyl cyanoacetate. tubitak.gov.tr Another common technique is the direct condensation with cyanoacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-N,N-dimethylaminopyridine (DMAP). tubitak.gov.trresearchgate.net These reactions, while effective, can require long reaction times and elevated temperatures. nih.gov

Utilization of Activated Cyanoacetylation Reagents

To improve the efficiency of the acylation process, activated cyanoacetylation reagents are frequently employed. A notable example is 1-cyanoacetyl-3,5-dimethylpyrazole. nih.govresearchgate.netrjpbcs.com This reagent is considered superior to many other cyanoacetylating agents because it is economical, non-toxic, and commercially available. nih.govrjpbcs.com Its use facilitates a more convenient and rapid synthesis of N-substituted cyanoacetamides, yielding products in high purity and good yields. nih.gov The pyrazole (B372694) group acts as an effective leaving group, activating the cyanoacetyl moiety and promoting its reaction with amines like 4-aminobenzoic acid under milder conditions than some traditional methods. nih.govrjpbcs.com Other reagents used for N-cyanoacetylation include cyanoacetyl chloride, cyanoacetyl azide, and N-(cyanoacetyl)imidazole. nih.govrjpbcs.com

Contemporary and Environmentally Conscious Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also sustainable. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Ultrasonically Assisted N-Cyanoacylation Techniques

Ultrasonication has emerged as a significant tool in green chemistry, offering a cost-effective and efficient alternative to conventional heating for organic synthesis. nih.govnih.gov This technique utilizes high-frequency sound waves to induce acoustic cavitation, creating localized zones of high temperature and pressure that accelerate reaction rates. nih.gov In the synthesis of cyanoacetamide benzoic acid derivatives, the application of ultrasound has been shown to dramatically reduce reaction times while increasing product yields and purity compared to traditional heating methods. nih.gov This environmentally friendly approach minimizes energy consumption and often leads to cleaner reactions, aligning with the principles of sustainable chemistry. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The optimization of reaction conditions is crucial for maximizing the efficiency of any synthetic protocol. A direct comparison between conventional heating and ultrasonic irradiation for the N-cyanoacetylation of 4-aminobenzoic acid derivatives highlights the advantages of the modern approach. The use of ultrasound provides a significant enhancement in synthetic efficiency, affording the desired products in higher yields and with greater purity in a fraction of the time. nih.gov

Comparison of Conventional vs. Ultrasonic Synthesis of N-Substituted Cyanoacetamides nih.gov
Starting MaterialMethodTime (minutes)Yield (%)
4-Aminobenzoic acidConventional Heating12085
Ultrasonication896
Methyl 4-aminobenzoateConventional Heating12088
Ultrasonication1097

Strategic Precursor Sourcing and Reactant Design

The key amine precursor is 4-aminobenzoic acid (PABA), a widely available biochemical compound. mdpi.com The strategic design of the cyanoacetylating agent is critical for reaction success. As discussed, employing an activated reagent like 1-cyanoacetyl-3,5-dimethylpyrazole represents a deliberate design choice to enhance reactivity and yield. nih.gov This avoids the need for harsher reagents or conditions.

Role of p-Aminobenzoic Acid and Cyanoacetylpyrazole Derivatives

The synthesis of 4-(2-Cyano-acetylamino)-benzoic acid prominently features the reaction between p-aminobenzoic acid and a cyanoacetylpyrazole derivative, specifically 1-cyanoacetyl-3,5-dimethylpyrazole. In this reaction, p-aminobenzoic acid serves as the nucleophilic substrate, while 1-cyanoacetyl-3,5-dimethylpyrazole acts as an efficient cyanoacetylating agent.

The primary role of p-aminobenzoic acid is to provide the core chemical scaffold onto which the cyanoacetyl group is introduced. The amino group (-NH₂) of p-aminobenzoic acid initiates a nucleophilic attack on the electrophilic carbonyl carbon of the cyanoacetyl group in the pyrazole derivative. This leads to the formation of an amide bond, resulting in the desired product, this compound.

1-Cyanoacetyl-3,5-dimethylpyrazole is recognized as a superior cyanoacetylating agent for several reasons. Its use is advantageous due to the relatively short reaction times required and the high yields of the N-cyanoacetylation product that can be achieved. The 3,5-dimethylpyrazole moiety functions as an excellent leaving group, facilitating the acylation reaction. Following the reaction, the by-product, 3,5-dimethylpyrazole, typically remains in the mother liquor, simplifying the isolation and purification of the crystalline product.

Research has demonstrated that this synthetic route can be performed using conventional heating methods or ultrasonication. nih.gov A general procedure involves refluxing a mixture of p-aminobenzoic acid and an equimolar amount of 1-cyanoacetyl-3,5-dimethylpyrazole in a suitable solvent such as toluene. nih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration and purified by recrystallization from a solvent like ethanol.

Detailed studies have reported specific conditions and outcomes for this synthesis. For instance, when the reaction is carried out with conventional heating in toluene, it may require a reflux period of approximately 6 hours. nih.gov In contrast, employing ultrasonication can significantly reduce the reaction time to as little as 30 minutes. nih.gov

The yields obtained from this method are generally high, highlighting its efficiency. Conventional heating has been reported to produce this compound in a yield of 86%, while the ultrasonication method can increase the yield to 93%. nih.gov The resulting product is typically an off-white powder. nih.gov

Research Findings on the Synthesis of this compound

MethodReactantsSolventReaction TimeYield (%)Melting Point (°C)
Conventional Heatingp-Aminobenzoic acid, 1-Cyanoacetyl-3,5-dimethylpyrazoleToluene6 hours86261-263
Ultrasonicationp-Aminobenzoic acid, 1-Cyanoacetyl-3,5-dimethylpyrazoleToluene30 minutes93261-263

The characterization of the synthesized this compound confirms its structure. Infrared (IR) spectroscopy reveals characteristic peaks at 3322 cm⁻¹ (N-H), 3100 cm⁻¹ (O-H), 2260 cm⁻¹ (C≡N), and a broad peak around 1695-1650 cm⁻¹ corresponding to the two carbonyl groups. nih.gov ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy in DMSO-d₆ shows specific signals that correspond to the protons of the compound. nih.gov

Chemical Derivatization and the Creation of Diverse Molecular Scaffolds

Cyclization Reactions and Heterocyclic Compound Formation

The presence of the cyanoacetamide moiety in 4-(2-Cyano-acetylamino)-benzoic acid is key to its utility in forming various heterocyclic rings. The active methylene (B1212753) group, flanked by a cyano and a carbonyl group, can participate in condensations and Michael additions, while the cyano group itself is a versatile precursor for ring closure.

Synthesis of Thiazole (B1198619), Pyrazole (B372694), Oxazole (B20620), and Pyrimidine (B1678525) Derivatives

The reactive nature of the cyanoacetamide core of this compound allows for its conversion into several five- and six-membered heterocyclic systems.

Thiazoles: The synthesis of 2-aminothiazole (B372263) derivatives can be achieved via the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-halocarbonyl compound. For this to be applied to this compound, the cyanoacetamide group would first be converted to a cyanothioacetamide. This can be achieved by reacting it with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide can then be reacted with an α-haloketone or α-haloaldehyde to yield the corresponding 4-(thiazol-2-ylamino)benzoic acid derivative.

Pyrazoles: Pyrazole derivatives are commonly synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Alternatively, the cyanoacetamide functionality can be used to construct the pyrazole ring. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of 5-amino-3-hydroxy-1H-pyrazole derivatives. The reaction of this compound with hydrazine would be expected to yield 4-((5-amino-3-hydroxy-1H-pyrazol-4-yl)carboxamido)benzoic acid.

Oxazoles: Oxazole rings can be formed from α-haloketones and amides in the Robinson-Gabriel synthesis. A more direct route from a cyanoacetamide precursor like this compound might involve its reaction with an α-hydroxyketone under dehydrating conditions. Another approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Pyrimidines: The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. The cyanoacetamide moiety of this compound can be a key building block in pyrimidine synthesis. For example, condensation with an amidine like guanidine (B92328) or S-methylisothiourea can lead to the formation of 2-amino- or 2-(methylthio)-4-hydroxypyrimidine derivatives, respectively. The reaction of this compound with guanidine would be expected to produce 4-((2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)carboxamido)benzoic acid.

The following table summarizes the potential reactants for the synthesis of these heterocycles from this compound.

HeterocycleReactant(s)Expected Product Class
Thiazole1. Thionating agent 2. α-Haloketone4-(Thiazol-2-ylamino)benzoic acid derivatives
PyrazoleHydrazine hydrate4-((5-Amino-3-hydroxy-1H-pyrazol-4-yl)carboxamido)benzoic acid
Oxazoleα-Hydroxyketone4-(Oxazol-2-ylamino)benzoic acid derivatives
PyrimidineGuanidine4-((2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)carboxamido)benzoic acid

Please note that the above table provides a generalized overview. Actual reaction outcomes may vary based on specific conditions.

Formation of 1,3-Dithiolane, Thiophene (B33073), Coumarin (B35378), Oxazine, and Pyridazine Systems

The structural features of this compound also allow for the synthesis of other important heterocyclic systems.

1,3-Dithiolanes: The formation of 1,3-dithiolanes typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction is not directly applicable to this compound itself but could be used to protect a formyl group if one were introduced into the molecule.

Thiophenes: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes. This reaction typically involves a ketone or aldehyde, a cyano-containing active methylene compound, and elemental sulfur in the presence of a base. As this compound is a cyano-containing active methylene compound, it could be reacted with a ketone or aldehyde and sulfur to produce a thiophene derivative.

Coumarins: Coumarins can be synthesized through various methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Knoevenagel condensation of an active methylene compound with a salicylaldehyde (B1680747) derivative is a common route. Therefore, this compound could react with a substituted salicylaldehyde in the presence of a base to form a coumarin derivative.

Oxazines: The synthesis of 1,3-oxazine derivatives can be achieved by reacting a 1,3-dicarbonyl compound with an amino alcohol. While not a direct cyclization of this compound, its active methylene group could be utilized in a multi-step synthesis.

Pyridazines: Pyridazine derivatives are often synthesized by the reaction of a 1,4-dicarbonyl compound with hydrazine. A potential route starting from this compound could involve its reaction with a 1,2-dicarbonyl compound to form a pyridazinone derivative.

The following table outlines potential synthetic strategies for these heterocyclic systems.

HeterocycleSynthetic StrategyReactant(s) with this compound
ThiopheneGewald ReactionKetone/Aldehyde, Elemental Sulfur, Base
CoumarinKnoevenagel CondensationSubstituted Salicylaldehyde, Base
PyridazineReaction with 1,2-dicarbonyl compounds1,2-Dicarbonyl compound, Hydrazine

Please note that the above table provides a generalized overview. Actual reaction outcomes may vary based on specific conditions.

Pathways to N-Substituted 2-Pyridone Derivatives

N-substituted 2-pyridone derivatives can be synthesized through the condensation of 1,3-dicarbonyl compounds with cyanoacetamides. A common method involves the reaction of an enaminonitrile with a primary amine. In the context of this compound, it can react with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a primary amine and a catalyst such as piperidine. This would lead to the formation of a 3-cyano-2-pyridone derivative with the N-substituent being the group from the primary amine.

Quinoline (B57606) Ring System Annulation via Friedländer Reactions with Cyanoacetamides

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. The active methylene group in this compound makes it a suitable partner for this reaction. When reacted with a 2-aminoaryl aldehyde or ketone, such as 2-aminobenzaldehyde, in the presence of an acid or base catalyst, it would undergo condensation and cyclodehydration to yield a 3-substituted quinoline derivative. The expected product would be a 2-hydroxy-3-(4-carboxyphenylcarbamoyl)quinoline.

Amide and Ester Coupling Reactions

The carboxylic acid group of this compound provides a handle for various coupling reactions, particularly for the formation of amide and ester bonds.

Strategies for Amide Bond Formation with Amino Acid Esters

The carboxylic acid moiety of this compound can be coupled with the amino group of amino acid esters to form amide bonds. This is a standard peptide coupling reaction and can be achieved using a variety of coupling reagents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The product of such a reaction would be a derivative where the amino acid ester is attached to the benzoic acid part of the molecule via an amide bond.

The following table provides an example of such a coupling reaction.

ReactantsCoupling ReagentsSolventProduct
This compound, Glycine ethyl esterDCC, HOBtDMFEthyl 2-(4-(2-cyanoacetamido)benzamido)acetate

Please note that the above table provides a generalized overview. Actual reaction outcomes may vary based on specific conditions.

Application of Modern Coupling Reagents (e.g., OxymaPure/DIC) in Derivatization

The derivatization of the carboxylic acid group of this compound and its analogs is efficiently achieved using modern coupling reagents. The combination of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and N,N'-diisopropylcarbodiimide (DIC) has proven to be a superior method for amide bond formation, offering high yields and purity while minimizing side reactions. nih.govresearchgate.netmdpi.comoxymapure.com This system is particularly effective in coupling carboxylic acids with amino acid esters to form peptide-like structures. nih.govresearchgate.netmdpi.com

The OxymaPure/DIC system functions by activating the carboxylic acid. oxymapure.com The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. oxymapure.com This intermediate is then intercepted by OxymaPure to generate a more stable and highly reactive Oxyma ester, which readily reacts with an amine to form the desired amide bond. sigmaaldrich.com This methodology has been successfully employed in the synthesis of a series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. nih.govresearchgate.netmdpi.com In this process, 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid, a related α-ketoamide, was coupled with various amino acid esters, demonstrating the versatility of this approach. nih.govresearchgate.netmdpi.com The use of OxymaPure/DIC consistently provides excellent yields and high purity of the final products. nih.govresearchgate.netmdpi.com

Table 1: Examples of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives synthesized using OxymaPure/DIC.

Compound ID Amino Acid Ester Coupled Resulting Derivative Reference
4a H-Ala-OMe.HCl 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl-Ala-OMe mdpi.com

| 4e | Dimethyl 2-aminosuccinate | Dimethyl 2-(4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzamido)succinate | nih.gov |

Multicomponent Reactions (MCRs) and Scaffold Expansion

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and ability to generate diverse molecular scaffolds.

Integration of Cyanoacetic Acid Derivatives in MCR Architectures

Cyanoacetic acid and its derivatives, including this compound, are valuable components in various MCRs. ensta-paris.fr Their utility stems from the presence of both a reactive methylene group and a carboxylic acid function. One of the most prominent MCRs involving cyanoacetic acid is the Ugi reaction. ensta-paris.frnih.govacs.org The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govbeilstein-journals.org

The mechanism of the Ugi reaction generally begins with the formation of a Schiff base from the amine and aldehyde. nih.govmdpi.com The carboxylic acid then protonates the Schiff base, which is subsequently attacked by the isocyanide to form a nitrilium intermediate. nih.govmdpi.com This intermediate is then trapped by the carboxylate to yield the final dipeptide-like product after a Mumm rearrangement. beilstein-journals.org The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, leading to the synthesis of diverse heterocyclic scaffolds. ensta-paris.fr For instance, Ugi adducts derived from cyanoacetic acid can be cyclized to form aminopyrrolinone derivatives. ensta-paris.fr

Another significant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to afford α-acyloxy carboxamides. beilstein-journals.orgmdpi.com While distinct from the Ugi reaction, it also relies on the reactivity of the isocyanide. nih.gov

The Gewald reaction is another important MCR where cyanoacetamide derivatives can be utilized. nih.gov This reaction involves the condensation of a ketone or aldehyde, a cyanoacetamide, and elemental sulfur to produce substituted 2-aminothiophenes. nih.gov The broad scope of the Gewald reaction tolerates various functional groups on the cyanoacetamide, making it a valuable tool for creating diverse thiophene-based scaffolds. nih.gov

Functional Group Transformations and Reactivity Profiling

The chemical reactivity of this compound is largely dictated by its three key functional groups: the carboxylic acid, the amide, and the cyanoacetamide moiety, which includes an active methylene group and a nitrile.

Reactions Involving the Active Methylene Group at C-2 of the Cyanoacetamide Moiety

The methylene group situated between the cyano and carbonyl groups of the cyanoacetamide moiety is particularly reactive due to the electron-withdrawing nature of the adjacent functional groups. wikipedia.orgalfa-chemistry.com This "active methylene" group can be readily deprotonated by a base to form a nucleophilic carbanion. alfa-chemistry.com

This reactivity is exploited in the Knoevenagel condensation, a reaction where an active methylene compound undergoes a nucleophilic addition to a carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgalfa-chemistry.comsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org For example, this compound could potentially react with an aldehyde, such as 2-methoxybenzaldehyde, in the presence of a base like piperidine, to form a corresponding unsaturated derivative. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.org

The active methylene group of cyanoacetamide derivatives can also participate in Michael additions and other C-C bond-forming reactions, making it a versatile handle for further molecular elaboration. sci-hub.se

Nitrile Group Hydrolysis and Carboxylic Acid Interconversions

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. weebly.combyjus.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org The reaction proceeds in two stages: first, the nitrile is hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid. byjus.com

Basic Hydrolysis: When heated with an alkali solution, like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

The carboxylic acid group of the parent molecule can also undergo a variety of transformations. It can be converted to acyl chlorides, anhydrides, esters, and amides, providing a plethora of derivatives. researchgate.net For example, reaction with thionyl chloride would yield the corresponding acyl chloride, a highly reactive intermediate for further functionalization.

Furthermore, the amino group, introduced via reduction of a precursor nitro group, can be converted into a diazonium salt, which can then be replaced by a cyano group through a Sandmeyer reaction. google.com This highlights the interconvertibility of functional groups on the aromatic ring.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
N,N'-Diisopropylcarbodiimide (DIC)
4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl-Ala-OMe
Dimethyl 2-(4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzamido)succinate
Cyanoacetic acid
2-Methoxybenzaldehyde
Piperidine
Pyridine
Sodium hydroxide
Hydrochloric acid

Mechanistic Insights and Theoretical Investigations in Chemical Reactivity

Quantum Chemical Characterization of Molecular and Electronic Structures

Mapping Molecular Electrostatic Potential (MEP) for Reactive Sites

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is mapped onto the surface of the molecule's electron density to predict how it will interact with other chemical entities. researchgate.net The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density, which are negative in potential and susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density, which are positive in potential and prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.netwalisongo.ac.id

For a molecule like 4-(2-Cyano-acetylamino)-benzoic acid, the MEP map would highlight several key reactive areas. While specific studies on this exact molecule are not prevalent, analysis of the structurally similar compound 4-(carboxyamino)-benzoic acid reveals expected patterns. researchgate.netactascientific.com The oxygen atoms of the carboxylic acid group and the acetylamino linker are anticipated to be regions of high electron density (red), making them primary sites for electrophilic interactions. The hydrogen atom of the carboxylic acid and the N-H group of the amide linkage would appear as electron-deficient (blue) regions, indicating their role as hydrogen bond donors and sites for nucleophilic interaction. researchgate.net

The presence of the electron-withdrawing cyano (-C≡N) group in this compound would significantly influence its MEP map. The nitrogen atom of the cyano group would be a strong electronegative center, shown as a deep red region, while the adjacent carbon atom would be more electropositive. This group enhances the electrophilic character of the molecule in its vicinity. The aromatic ring itself will display a complex potential, with the π-electron system generally creating a negative potential above and below the plane of the ring, susceptible to certain electrophilic interactions.

Table 1: MEP Color Coding and Interpretation

Color Electrostatic Potential Interpretation
Red Most Negative High electron density; favorable for electrophilic attack.
Orange Moderately Negative
Yellow Near Zero
Green Moderately Positive

Fukui Function Calculations for Chemical Reactivity Prediction

The Fukui function, derived from conceptual Density Functional Theory (DFT), is a powerful descriptor for predicting the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the precise identification of sites susceptible to different types of chemical attack.

There are three main types of Fukui functions:

f+(r) : This function describes the reactivity towards a nucleophilic attack (attack by an electron donor). A high value of f+(r) indicates a site that can readily accept an electron.

f-(r) : This function corresponds to the reactivity towards an electrophilic attack (attack by an electron acceptor). A high value of f-(r) indicates a site that can easily donate an electron.

f0(r) : This function predicts reactivity towards a radical attack and is the average of f+(r) and f-(r).

For this compound, Fukui calculations would provide detailed insights into its reactivity. The carbonyl carbons in both the acetylamino and benzoic acid groups, as well as the carbon of the cyano group, are expected to have high f+(r) values, marking them as primary sites for nucleophilic attack. frontiersin.org Conversely, the oxygen and nitrogen atoms, with their lone pairs of electrons, would exhibit high f-(r) values, making them the most likely targets for electrophilic attack. frontiersin.org The aromatic ring carbons would show varying reactivity depending on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating amide group. These theoretical calculations are invaluable for designing synthetic pathways and understanding reaction mechanisms involving this compound. researchgate.net

Table 2: Fukui Functions for Reactivity Prediction

Fukui Function Type of Attack Description
f+(r) Nucleophilic Identifies sites most likely to accept an electron.
f-(r) Electrophilic Identifies sites most likely to donate an electron.

| f0(r) | Radical | Identifies sites susceptible to radical reactions. |

Computational Approaches to Ligand-Target Interaction Prediction

Principles of Molecular Docking for Scaffold Design and Interactions with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. eurekaselect.com This method is fundamental in drug discovery and scaffold-based design, as it helps to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target. eurekaselect.commdpi.com

The process involves two main steps:

Posing (or Sampling) : The algorithm explores a large number of possible conformations of the ligand within the receptor's binding site. It also considers the rotational and translational freedom of the ligand. mdpi.com

Scoring : A scoring function is used to estimate the binding affinity (or binding energy) for each generated pose. The poses are then ranked, with the lowest energy pose typically considered the most likely binding mode. mdpi.com

The this compound structure represents a versatile scaffold for designing ligands. Its functional groups can participate in various types of interactions with a protein's active site:

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor (with its -OH) and acceptor (with its C=O). The amide group provides another donor (N-H) and acceptor (C=O). The nitrogen of the cyano group can also act as a hydrogen bond acceptor.

Electrostatic Interactions : The polar groups create a dipole moment, leading to favorable electrostatic interactions with charged or polar amino acid residues in the receptor.

Pi-Interactions : The benzene (B151609) ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

Docking studies performed on similar benzoic acid derivatives have demonstrated their potential to bind to various protein targets, such as those involved in viral replication or carbonic anhydrase inhibition. mdpi.comresearchgate.net By using this compound as a lead scaffold, medicinal chemists can computationally screen virtual libraries of derivatives against specific protein targets to identify compounds with improved binding affinity and selectivity, guiding further experimental synthesis and testing. nih.govnih.gov

Table 3: Key Steps in a Molecular Docking Study

Step Description
1. Receptor Preparation The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
2. Ligand Preparation The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation.
3. Docking Simulation A docking program uses a search algorithm to fit the ligand into the receptor's binding site in various orientations and conformations.

| 4. Scoring and Analysis | The binding poses are evaluated using a scoring function to estimate binding affinity. The top-ranked poses are analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Structural Elucidation Techniques

Structural elucidation is achieved by integrating data from various spectroscopic methods, each probing different aspects of the molecule's atomic and electronic environment.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the para-substituted ring are expected to present as a characteristic AA'BB' system, appearing as two doublets. The methylene (B1212753) protons (–CH₂–) of the cyanoacetyl group would likely appear as a singlet, while the amide (–NH–) and carboxylic acid (–COOH) protons would also produce singlets, often broad and with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. For 4-(2-Cyano-acetylamino)-benzoic acid, ten distinct signals are predicted. The carbons of the carbonyl groups (amide and carboxylic acid) are expected at the most downfield positions (165-175 ppm). The aromatic carbons would appear in the typical range of 110-150 ppm. The nitrile carbon (C≡N) has a characteristic shift around 115-120 ppm, and the methylene carbon (–CH₂) would be found further upfield. docbrown.infochemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)12.0 - 13.0 (s, broad)168 - 172Shift is highly variable, dependent on solvent and H-bonding.
Amide (-NH-)9.5 - 10.5 (s, broad)-Shift is variable and subject to exchange.
Aromatic (C-H, ortho to COOH)7.9 - 8.1 (d)130 - 132AA'BB' splitting pattern.
Aromatic (C-H, ortho to NH)7.6 - 7.8 (d)118 - 120AA'BB' splitting pattern.
Methylene (-CH₂-)3.5 - 4.0 (s)25 - 30Singlet due to no adjacent protons.
Amide Carbonyl (-C=O)-165 - 168Typical amide carbonyl chemical shift.
Nitrile (-C≡N)-115 - 118Characteristic shift for a nitrile carbon.
Aromatic (C-COOH)-128 - 132Quaternary carbon.
Aromatic (C-NH)-140 - 145Quaternary carbon, downfield due to N attachment.

Predicted values are based on data for analogous structures like 4-aminobenzoic acid and N-phenylacetamide in solvents like DMSO-d₆. rsc.orgrsc.org

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. docbrown.infoquora.comspectroscopyonline.com

O–H Stretch: A very broad band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info

N–H Stretch: A moderate peak around 3350 cm⁻¹ due to the amide N-H bond. researchgate.net

C–H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹, a definitive marker for the nitrile group. rasayanjournal.co.in

C=O Stretch: Two distinct carbonyl absorptions are expected: one for the carboxylic acid (dimer) around 1710-1680 cm⁻¹ and one for the amide (Amide I band) around 1680-1660 cm⁻¹. spectroscopyonline.comresearchgate.net

N–H Bend (Amide II): A significant band around 1550-1520 cm⁻¹.

C–O Stretch: A peak between 1320 and 1210 cm⁻¹ associated with the carboxylic acid group. spectroscopyonline.com

Aromatic C=C Stretch: Several peaks in the 1600-1450 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N-H Stretch (Amide)~3350Medium
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
C≡N Stretch (Nitrile)2260 - 2240Sharp, Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong
C=O Stretch (Amide I)1680 - 1660Strong
C=C Stretch (Aromatic)1610, 1580, 1500Medium-Strong
N-H Bend (Amide II)1550 - 1520Medium-Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
O-H Bend (out-of-plane)~920Broad, Medium

Frequencies are based on typical values for aromatic carboxylic acids, secondary amides, and nitriles. docbrown.inforesearchgate.netrasayanjournal.co.in

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₀H₈N₂O₃), the molecular weight is 204.18 g/mol . scbt.com The high-resolution mass spectrum would yield an exact mass of approximately 204.0535.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 204. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) to give a peak at m/z = 187.

Loss of the carboxyl group (•COOH) to give a peak at m/z = 159.

Alpha-cleavage at the amide bond, leading to fragments corresponding to the benzoyl portion and the cyanoacetyl portion. A prominent peak at m/z = 120, corresponding to the [HOOC-C₆H₄-NH]⁺• fragment, is plausible.

Fragmentation of the side chain, such as the loss of ketene (B1206846) (CH₂=C=O) or the cyanomethyl radical (•CH₂CN).

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z Value Predicted Fragment Ion Fragment Lost
204[C₁₀H₈N₂O₃]⁺•Molecular Ion (M⁺•)
187[M - OH]⁺•OH
162[M - CH₂CO]⁺•Ketene (from side chain)
159[M - COOH]⁺•COOH
120[HOOC-C₆H₄-NH]⁺••COCH₂CN

Fragmentation patterns are predicted based on the functional groups present and known fragmentation of similar structures. nist.govmassbank.eunist.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring, which is part of a larger conjugated system involving the amide and carboxylic acid groups. This extended conjugation is expected to result in strong absorption in the UV region.

The spectrum would primarily be characterized by intense π → π* transitions. scbt.com Compared to benzoic acid (λₘₐₓ ≈ 228 nm, 273 nm), the presence of the electron-donating acetylamino group at the para position should cause a bathochromic (red) shift to longer wavelengths, likely in the 280-300 nm range. massbank.eunist.gov Weaker n → π* transitions associated with the carbonyl and nitrile groups may also be present but could be obscured by the more intense π → π* absorptions.

Raman spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the FT-Raman spectrum would be particularly useful for observing symmetric vibrations. nih.gov Key expected signals include:

A strong, sharp peak for the C≡N stretch (2260-2240 cm⁻¹), which is often more intense in Raman than in IR. rasayanjournal.co.in

A strong signal for the symmetric "ring breathing" mode of the para-substituted benzene ring, typically around 800-850 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600 cm⁻¹ region. researchgate.netresearchgate.net

Chromatographic and Purity Assessment Techniques

Assessing the purity of this compound is critical after its synthesis. Chromatographic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for determining the purity of the compound and quantifying impurities. A reversed-phase method would be most suitable, likely employing a C18 column. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer or water containing an acid (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and gives a sharp peak. helixchrom.comresearchgate.netust.edu Detection would be performed using a UV detector set to a wavelength of maximum absorbance, as determined by UV-Vis spectroscopy (e.g., ~280-300 nm). thaiscience.info

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis reaction and for a preliminary assessment of purity. rsc.org A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation of the product from starting materials and byproducts.

Melting Point: The melting point of a crystalline solid is a classic and simple indicator of its purity. A pure compound will have a sharp melting point range (typically < 2°C), whereas an impure sample will exhibit a depressed and broader melting range.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of this compound. While specific chromatograms for this exact compound are not widely published, the general principles of HPLC analysis for related benzoic acid derivatives involve the use of a reversed-phase column, often a C18, with a mobile phase typically consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol.

The detection is commonly carried out using a UV detector, as the aromatic ring and conjugated systems within the molecule are expected to exhibit strong absorbance in the UV region. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is typically generated using standards of known concentration.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

ParameterCondition
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table represents typical starting conditions for method development for related compounds and would require optimization for this compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides fundamental data on the mass percentages of carbon, hydrogen, nitrogen, and oxygen within this compound. This technique is essential for confirming the empirical formula of the synthesized compound. The theoretical elemental composition is calculated from its molecular formula, C₁₀H₈N₂O₃.

The experimental values obtained from an elemental analyzer are then compared with the calculated theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the compound.

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

ElementTheoretical %Experimental %
Carbon (C) 58.83Data Not Available
Hydrogen (H) 3.95Data Not Available
Nitrogen (N) 13.72Data Not Available
Oxygen (O) 23.50Data Not Available

Note: Experimental data for this compound is not currently available in the reviewed literature.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications of the Benzoic Acid Moiety with Chemical Reactivity

The benzoic acid moiety is a key component of 4-(2-Cyano-acetylamino)-benzoic acid, and its reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, the acetylamino group is an activating group and an ortho-, para- director.

Modifications to the benzoic acid moiety can influence the compound's chemical reactivity in several ways:

Substitution on the Aromatic Ring: The introduction of additional substituents on the benzene ring can alter the electron density of the ring and the acidity of the carboxylic acid. For example, the nitration of 4-acetamidobenzoic acid, a closely related compound, typically occurs at the 3-position due to the directing effect of the acetamido group . This suggests that electrophilic substitution on this compound would likely also be directed to the positions ortho to the amino group.

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification and amidation. For instance, esters of para-aminobenzoic acid are prepared by refluxing with an appropriate alcohol in the presence of an acid catalyst . This indicates that the carboxylic acid group of this compound is available for similar transformations.

Acidity: The pKa of the carboxylic acid is influenced by the electronic effects of the substituents. The cyano-acetylamino group, being electron-withdrawing, is expected to increase the acidity of the benzoic acid compared to unsubstituted benzoic acid.

The following table summarizes the expected reactivity at different sites of the benzoic acid moiety:

Modification SiteType of ReactionExpected Outcome
Aromatic RingElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substitution primarily at the positions ortho to the acetylamino group.
Carboxylic AcidEsterificationFormation of the corresponding ester.
Carboxylic AcidAmide FormationFormation of the corresponding amide.

Influence of the Cyanoacetamide Functional Group on Derived Molecular Properties

The cyanoacetamide functional group imparts specific molecular properties to this compound, significantly influencing its polarity, lipophilicity, and potential for intermolecular interactions.

Electronic Effects: The cyano group is strongly electron-withdrawing, which can influence the electron distribution across the entire molecule. This electronic effect can be transmitted through the amide linkage to the benzene ring, affecting its reactivity and the acidity of the carboxylic acid.

Hydrogen Bonding: The amide and cyano groups can participate in hydrogen bonding. The amide group has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the nitrogen of the cyano group can act as a hydrogen bond acceptor. These interactions are crucial for the molecule's interaction with biological targets.

The following table illustrates the influence of substituents on the lipophilicity of N-(4-phenylmonosubstituted) cyanoacetamides, providing insight into how modifications to the phenyl ring of a related structure can alter this key property.

Substituent (R) on Phenyl RingCalculated log P
-H1.15
-CH31.65
-OH0.88
-NO21.25
-Cl1.85
-Br2.05

Data extrapolated from studies on N-(4-phenylmonosubstituted) cyanoacetamides tandfonline.com

Positional Isomerism Effects on Molecular Interactions and Properties

The position of the cyano-acetylamino group on the benzoic acid ring (ortho, meta, or para) would have a profound impact on the molecule's properties and its ability to engage in molecular interactions.

Acidity: The acidity of the carboxylic acid group is highly dependent on the position of the substituent. For an electron-withdrawing group like the cyano-acetylamino group, the ortho isomer is expected to be the most acidic due to the strong inductive effect and potential for intramolecular hydrogen bonding stabilizing the conjugate base. The meta and para isomers would be less acidic, with the relative order depending on the interplay of inductive and resonance effects pearson.comstackexchange.comquora.com.

Protonation Site: In the gas phase, the preferred site of protonation in aminobenzoic acid isomers varies with the position of the amino group. For ortho- and meta-aminobenzoic acid, the amine group is the favored site of protonation, while for the para isomer, the carboxylic acid is the preferred site nih.gov. This suggests that the positional isomers of this compound could exhibit different behaviors in terms of their protonation state.

The following table summarizes the predicted effects of positional isomerism on the properties of cyano-acetylamino-benzoic acid.

IsomerExpected Relative AcidityKey Steric ConsiderationsPotential for Intramolecular H-bonding
OrthoHighestSignificant steric hindrance between substituents.High, can stabilize the conjugate base.
MetaIntermediateLess steric hindrance than ortho.Low.
ParaLowestMinimal steric hindrance.None.

Modulation of Biological Activity Through Scaffold Derivatization (General Principles)

The this compound scaffold can be derivatized at several positions to modulate its biological activity. The general principles of scaffold derivatization aim to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted to esters or amides to alter the molecule's polarity, solubility, and ability to cross cell membranes. This is a common strategy in drug design to create prodrugs or to introduce new interaction points with a biological target. For example, derivatives of 4-aminobenzoic acid have been synthesized with various ester and amide functionalities, leading to compounds with antimicrobial and cytotoxic activities mdpi.com.

Substitution on the Aromatic Ring: Introducing substituents on the benzene ring can influence the molecule's electronic properties and lipophilicity, which are key determinants of biological activity. A structure-activity relationship study of benzoic acid derivatives as inhibitors of α-amylase showed that the number and position of hydroxyl groups on the benzene ring significantly affected the inhibitory activity mdpi.com. Strong electron-donating groups attached to the benzene ring have been shown to be important for the anti-sickling activity of some benzoic acid derivatives .

Modification of the Cyanoacetamide Moiety: The cyanoacetamide group can also be modified. For instance, the hydrogen atoms of the methylene (B1212753) group are acidic and can participate in condensation reactions. The amide nitrogen can also be substituted. These modifications would alter the shape, size, and electronic properties of this part of the molecule, potentially leading to changes in biological activity.

Future Research Directions and Innovative Applications

Development of Novel and Green Synthetic Routes for 4-(2-Cyano-acetylamino)-benzoic acid and its Derivatives

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, sustainability, and reduced environmental impact. For this compound and its derivatives, research is moving beyond traditional methods towards more innovative and eco-friendly synthetic strategies.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to be a green and efficient method for producing α,β-unsaturated cyanoacetamide compounds through reactions like the Knoevenagel condensation. researchgate.netunifap.brnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields while minimizing the use of hazardous solvents. researchgate.netunifap.br Future work will likely focus on optimizing microwave-assisted protocols for the direct synthesis and derivatization of this compound, potentially under solvent-free conditions or using benign solvents like water or ethanol. unifap.br

Another innovative direction is the exploration of biocatalysis and biosynthetic pathways . Research has demonstrated the feasibility of producing p-aminobenzoic acid (PABA), a key precursor to the target molecule, through fermentation using genetically engineered microorganisms. google.com This biological production method starts from simple, renewable carbon sources like glucose, offering a sustainable alternative to petroleum-based chemical synthesis. google.com Future research could focus on developing multi-step chemoenzymatic processes that combine the biocatalytic production of PABA with subsequent green chemical steps to yield this compound and its derivatives.

Exploration of New Chemical Transformations and Scaffold Diversification

The this compound structure is a versatile platform for generating chemical diversity. Its polyfunctional nature, with reactive methylene (B1212753), cyano, amide, and carboxylic acid groups, allows for a wide range of chemical transformations. tubitak.gov.tr

Multicomponent reactions (MCRs) are a particularly powerful tool for achieving scaffold diversification. nih.govbeilstein-journals.org MCRs, such as the Ugi, Passerini, and Povarov reactions, allow for the construction of complex molecular architectures in a single step from three or more starting materials. rug.nlnih.gov The benzoic acid and amine functionalities inherent in the precursor to this compound make it an ideal candidate for these reactions. This strategy can rapidly generate large libraries of diverse heterocyclic compounds, such as benzodiazepines, imidazoles, and oxazoles, which are of significant interest in medicinal chemistry. beilstein-journals.orgmdpi.com

The concept of scaffold hopping is another key area of future exploration. nih.govnih.gov This strategy involves modifying the core structure of a known active molecule to create novel chemotypes with similar or improved biological activity but potentially different physicochemical properties. Starting from the this compound scaffold, researchers can systematically replace or modify parts of the molecule to discover new derivatives with unique therapeutic profiles. nih.govnih.gov For instance, the xanthine (B1682287) scaffold, present in the approved drug linagliptin, was successfully developed through a scaffold-hopping approach. nih.gov

Integration of Advanced Computational Chemistry for De Novo Molecular Design

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing the process of molecular design. De novo drug design, which involves creating entirely new molecular structures, is increasingly driven by sophisticated algorithms that can navigate the vastness of chemical space to identify promising candidates. deepdyve.comresearchgate.net

The process of de novo design is often coupled with virtual screening and molecular modeling techniques. Generated compounds can be evaluated for:

Drug-likeness and Physicochemical Properties: Assessing properties like molecular weight and quantitative estimate of drug-likeness (QED). nih.gov

Synthetic Accessibility: Ensuring the designed molecules can be realistically synthesized. nih.gov

Binding Affinity: Using molecular docking to predict how well the new molecules will bind to a specific protein target. nih.gov

This computational pipeline allows for the rapid identification of the most promising candidates for synthesis and experimental validation, significantly accelerating the discovery process. nih.gov

Investigative Studies into the Fundamental Mechanisms of Action of Cyanoacetamide-Containing Compounds on Biological Systems

While many cyanoacetamide-containing compounds have shown promising biological activity, a deep understanding of their fundamental mechanisms of action is often lacking. Future research will need to employ a combination of computational and experimental techniques to elucidate how these molecules interact with biological systems at a molecular level.

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic interactions between a drug molecule and its protein target. nih.govresearchgate.netnih.govmdpi.com By simulating the physical movements of atoms over time, MD can reveal:

The stability of the drug-protein complex.

Key amino acid residues involved in binding.

Conformational changes in the protein upon drug binding. mdpi.com

The calculation of binding free energies to predict affinity. mdpi.com

Such simulations can provide a detailed rationale for the observed activity of derivatives of this compound and guide the design of more potent and selective compounds. nih.gov

Experimentally, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be crucial. Studies on aminobenzoic acid derivatives have already shown that these molecules can inhibit the ribosome by sterically blocking the conformational changes required for efficient catalysis, a mechanism known as preventing "induced fit". nih.gov Investigating the crystal structures of this compound derivatives in complex with their biological targets will provide invaluable insights into their inhibitory mechanisms.

Application in Materials Science and Chemical Sensing (e.g., Luminescent Dyes)

The unique electronic and structural properties of the this compound scaffold and its derivatives suggest potential applications beyond medicine, particularly in materials science and chemical sensing.

The combination of an aromatic system with a cyano group can give rise to interesting photophysical properties . Research has shown that cyano-substituted molecular complexes can exhibit up-conversion luminescence, where they emit higher-energy light after absorbing lower-energy light. rsc.org This property is highly desirable for applications in biological imaging. Future studies could explore the synthesis of metal complexes or conjugated polymers incorporating the this compound motif to develop novel luminescent dyes and probes.

In the realm of chemical sensing , the cyanoacetamide moiety can be a versatile building block. mdpi.com Nanostructured materials, such as nanotubes and nanorods, are increasingly used to construct highly sensitive chemical sensors. colostate.edu The reactivity of the this compound structure allows it to be incorporated into or onto these nanomaterials. For example, a silver(I) complex of a cyanoxime, a related structure, has been shown to function as a non-electric gas sensor. researchgate.net This opens up possibilities for developing sensors based on this compound derivatives for detecting specific analytes, including toxic materials or environmental pollutants. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(2-Cyano-acetylamino)-benzoic acid with high purity?

The synthesis typically involves functional group transformations on the benzoic acid core. Key steps include:

  • Cyanoacetylation : Reacting 4-aminobenzoic acid with cyanoacetic acid derivatives (e.g., cyanoacetic anhydride) under controlled pH (4–6) and temperature (60–80°C) to avoid hydrolysis of the cyano group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (δ ~6.5–8.0 ppm for aromatic protons and ~3.0–4.0 ppm for amide NH) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm the cyano-acetylamino linkage and aromatic substitution pattern .
    • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1680 cm1^{-1} (amide C=O) .
  • Crystallography : Single-crystal X-ray diffraction using SHELX or WinGX for refinement. Key parameters: R-factor <0.05, high-resolution data (<1.0 Å) to resolve hydrogen-bonding networks .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for benzoic acid derivatives) .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ ~250–300 nm) .

Advanced Research Questions

Q. How can competing side reactions during cyanoacetylation be minimized?

  • Competing Hydrolysis : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N2_2) to prevent cyano group hydrolysis.
  • Byproduct Formation : Optimize stoichiometry (1:1.1 molar ratio of amine to cyanoacetylating agent) and reaction time (2–4 hours) .
  • Real-Time Monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?

  • Case Study : If tyrosinase inhibition data conflicts (e.g., competitive vs. noncompetitive inhibition), conduct kinetic assays with varying substrate (catechol) and inhibitor concentrations. Use Lineweaver-Burk plots to distinguish inhibition mechanisms .
  • Structural Analysis : Compare binding modes via molecular docking (AutoDock Vina) or co-crystallization studies with the enzyme .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Functional Group Modifications :
    • Replace the cyano group with a carboxylic acid (via hydrolysis) to alter solubility and binding affinity .
    • Introduce electron-withdrawing groups (e.g., -NO2_2) at the 3-position to improve enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Use combinatorial libraries and high-throughput screening (HTS) to identify potent analogs. Validate with in vitro assays (e.g., IC50_{50} determination) .

Q. How can researchers address low yield in scaled-up synthesis?

  • Process Optimization :
    • Switch from batch to flow chemistry for better temperature control and reduced side reactions.
    • Use microwave-assisted synthesis to accelerate reaction rates (e.g., 30 minutes vs. 4 hours) .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to enhance amide bond formation efficiency .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

MethodConditionsTarget Peaks/ValuesReference
HPLCC18 column, 70:30 ACN/H2_2ORetention time: 8.2 min
1^1H NMRDMSO-d6_6, 400 MHzδ 10.2 (s, 1H, NH), δ 8.1 (d, 2H)
FT-IRKBr pellet2200 cm1^{-1} (C≡N)

Q. Table 2. Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation
Cyano hydrolysisMoistureAnhydrous solvents, N2_2 atmosphere
Amide dimerizationExcess reagentStrict stoichiometric control
Aromatic nitrationHNO3_3 impuritiesPre-purify reagents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.